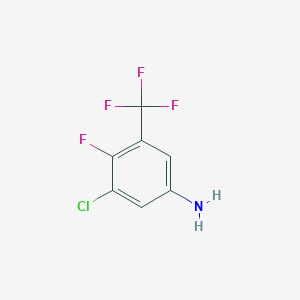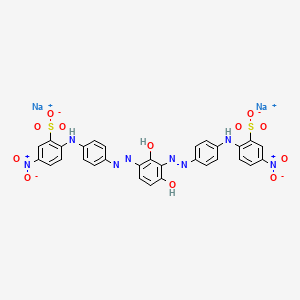
Acid Brown 354
説明
Acid Brown 354, also known as C.I. 20177, is an acid complex dye . It is used for dyeing wool and nylon, and for printing . The dye produces a red light brown color .
Synthesis Analysis
This compound is synthesized using resorcinol, 2-chloro-5-nitrobenzene sulfonic acid, and p-aminoacetanilide as raw materials . First, 2-chloro-5-nitrobenzene sulfonic acid and p-aminoacetanilide are condensed and hydrolyzed to obtain the intermediate 4-nitro-4’-aminodiphenylamine-2-sulfonic acid . The product is obtained by coupling 2mol of the intermediate with 1mol of resorcinol . The finished product is salted out, filtered, dried, and crushed .
Molecular Structure Analysis
The molecular formula of this compound is C30H20N8Na2O12S2 . Its molecular weight is 794.63600 .
Chemical Reactions Analysis
This compound has been studied for its adsorption properties . Aminized cellulose acetate nanofibers (ACA) were used to adsorb this compound from aqueous solutions . The adsorption process was found to be governed by pseudo-second-order kinetics, indicating that the process is chemical .
科学的研究の応用
Soil Fertility Improvement through Organic Matter Application
Organic matter (OM) application to soil has been a focal point of research due to its environmental benefits and contribution to soil fertility and crop yields. Studies have delved into the effects of OM on soil’s physical, chemical, and biological properties, with a specific focus on the structural characteristics of humic acid (HA) from OM applications. Findings indicated that applications of OM, such as pig manure, lead to changes in the soil's HA, including decreases in molecular weights and aromaticity, and increases in aliphatic components, suggesting a simplification and aliphatic shift in the HA structure (Dou, Zhang, & Li, 2008).
Photocatalytic Degradation of Azo Dyes
The photocatalytic efficiency of commercial ZnO powder compared with Degussa P25 TiO2 was investigated, with Acid Brown 14 as the model pollutant. Using solar light as the energy source, the study explored the photodegradation of Acid Brown 14, examining factors like initial dye concentration, catalyst loading, pH, and light intensity. The results demonstrated ZnO's superior photocatalytic activity due to its ability to absorb a larger fraction of the solar spectrum, leading to more effective degradation of the dye (Sakthivel et al., 2003).
Electrochemical Treatment of Azo Dye Acid Brown 14
A comparative study was conducted on the electrochemical treatment of Acid Brown 14 (AB-14), a diazo dye, using anodic oxidation (AO) and electrocoagulation (EC). The study explored the effects of various operational parameters and emphasized the high efficiency of these clean processes, presenting them as promising alternatives for treating wastewater in the textile industry (Bassyouni et al., 2017).
Removal of Acid Brown 14 by Electrocoagulation
Electrocoagulation (EC) was employed for the removal of Acid Brown 14 (AB14) from water, with a focus on optimizing process parameters and minimizing energy consumption. The study evaluated the effects of anode materials, pH, supporting electrolyte, and current density, achieving significant dye and COD content removal, showcasing the potential of EC in water treatment applications (Parsa et al., 2011).
作用機序
Target of Action
Acid Brown 354 is primarily targeted for the removal of wastewater contaminants. It is particularly effective in adsorbing dyes, which are common pollutants in industrial wastewater . These dyes can be toxic, carcinogenic, and cause skin and eye irritation . The primary target of this compound is therefore the reduction of these harmful substances in wastewater to improve water quality and safety .
Mode of Action
The mode of action of this compound involves adsorption, a process where certain molecules are attracted to and accumulate on the surface of a material . In this case, this compound is adsorbed onto aminized cellulose acetate nanofibers . The bond between the dye and the adsorbent is strong, as indicated by the Freundlich model of adsorption isotherm with a correlation coefficient of 0.988 . This strong bond ensures the effective removal of the dye from the aqueous solution .
Biochemical Pathways
The dye molecules are attracted to and accumulate on the surface of the adsorbent, without any biochemical reactions or transformations .
Result of Action
The result of the action of this compound is the effective removal of dye from aqueous solutions. The removal efficiency of the dye declines by increasing the values of all parameters, including adsorbent dosage, pH, temperature, and initial concentration of dye . Maximum removal of dye is achieved in the presence of 0.1 g adsorbent, a pH of 2, and 10 mg/L of initial dye concentration at a temperature of 25 °C .
Action Environment
The action of this compound is influenced by several environmental factors. The pH, temperature, and initial concentration of dye all affect the adsorption capacity of this compound . The optimal conditions for maximum dye removal are a pH of 2, a temperature of 25 °C, and an initial dye concentration of 10 mg/L . These conditions suggest that this compound is most effective in acidic environments and at moderate temperatures .
将来の方向性
Future research on Acid Brown 354 may focus on improving its synthesis process, exploring its potential applications, and studying its environmental impact. For instance, one study investigated the removal of this compound from wastewater using aminized cellulose acetate nanofibers . This represents a potential future direction for research on this dye.
特性
IUPAC Name |
disodium;2-[4-[[2,4-dihydroxy-3-[[4-(4-nitro-2-sulfonatoanilino)phenyl]diazenyl]phenyl]diazenyl]anilino]-5-nitrobenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H22N8O12S2.2Na/c39-26-14-13-25(35-33-19-5-1-17(2-6-19)31-23-11-9-21(37(41)42)15-27(23)51(45,46)47)30(40)29(26)36-34-20-7-3-18(4-8-20)32-24-12-10-22(38(43)44)16-28(24)52(48,49)50;;/h1-16,31-32,39-40H,(H,45,46,47)(H,48,49,50);;/q;2*+1/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYVPMHHWPSYINH-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC2=C(C=C(C=C2)[N+](=O)[O-])S(=O)(=O)[O-])N=NC3=C(C(=C(C=C3)O)N=NC4=CC=C(C=C4)NC5=C(C=C(C=C5)[N+](=O)[O-])S(=O)(=O)[O-])O.[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H20N8Na2O12S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301025977 | |
| Record name | C.I. Acid Brown 354 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301025977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
794.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
71799-43-4 | |
| Record name | Disodium 2,2'-((2,4-dihydroxy-1,3-phenylene)bis(azo-4,1-phenyleneimino))bis(5-nitrobenzenesulphonate) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071799434 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | C.I. Acid Brown 354 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301025977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Disodium 2,2'-[(2,4-dihydroxy-1,3-phenylene)bis(azo-4,1-phenyleneimino)]bis(5-nitrobenzenesulphonate) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.069.095 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Methyl 3-[(benzylsulfonyl)methyl]benzoate](/img/structure/B1490461.png)

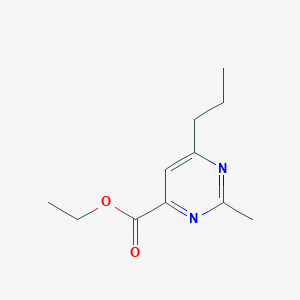
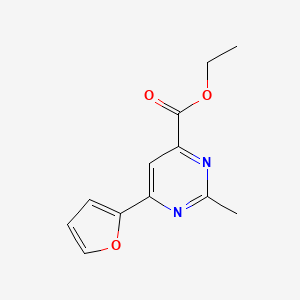

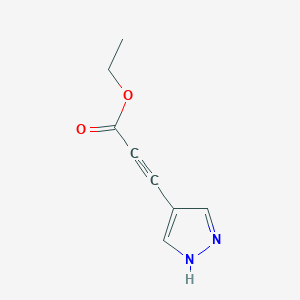
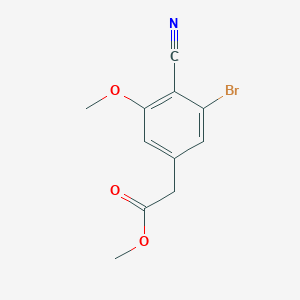

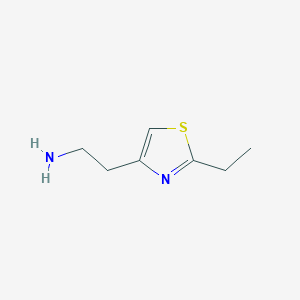
![5-(Ethylsulfonyl)-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-amine](/img/structure/B1490476.png)
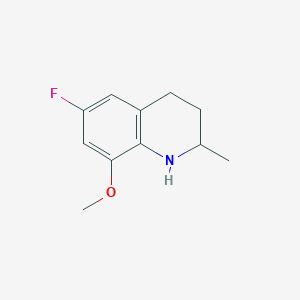

![2-[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]acetic acid](/img/structure/B1490481.png)
